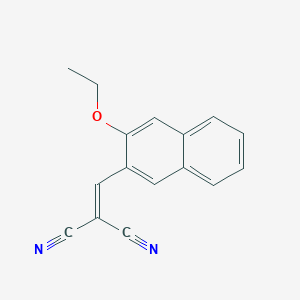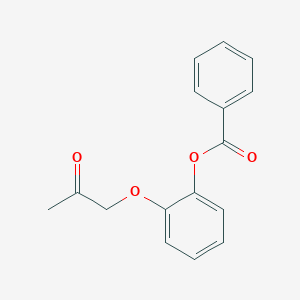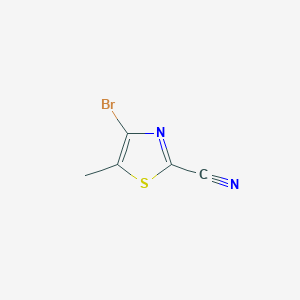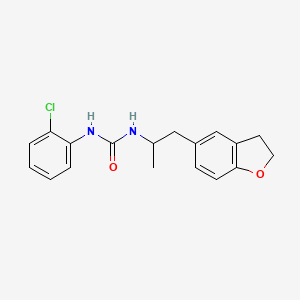
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, also known as ENM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. ENM is a yellow crystalline powder that has a molecular weight of 285.29 g/mol and a melting point of 185-187°C.
Wirkmechanismus
The mechanism of action of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. This compound may also exert its biological activity by inducing apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may exhibit antioxidant, antimicrobial, antitumor, and antidiabetic activities. This compound has also been shown to exhibit inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the study of the biological activity of this compound in vivo to better understand its potential therapeutic applications. Additionally, the study of the toxicity and safety of this compound is an important future direction that needs to be addressed before this compound can be used in clinical applications.
Synthesemethoden
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the one-pot three-component reaction, and the microwave-assisted synthesis. The Knoevenagel condensation reaction involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as piperidine to form this compound. The one-pot three-component reaction involves the reaction of 2-naphthylamine, malononitrile, and ethyl cyanoacetate in the presence of a base such as triethylamine to form this compound. The microwave-assisted synthesis involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as DBU under microwave irradiation to form this compound.
Wissenschaftliche Forschungsanwendungen
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds such as pyrazoles and pyridines. In medicinal chemistry, this compound has been studied for its potential anticancer, antitumor, and antimicrobial activities.
Eigenschaften
IUPAC Name |
2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFUBPONVQHHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)
![8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2783181.png)



![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)

![5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2783193.png)


![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)